Cas no 2353003-06-0 (tert-butyl N-(2-formyl-3-nitrophenyl)carbamate)

Tert-butyl N-(2-formyl-3-nitrophenyl)carbamate is a specialized organic compound primarily used as an intermediate in pharmaceutical and fine chemical synthesis. Its key structural features include a tert-butyl carbamate group and a formyl-nitro-substituted aromatic ring, which make it valuable for constructing complex molecules, particularly in medicinal chemistry. The nitro and aldehyde functional groups offer versatile reactivity for further derivatization, such as reduction or condensation reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is particularly useful in the synthesis of heterocycles and bioactive molecules, ensuring high purity and consistent performance in research and industrial applications.
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate structure
2353003-06-0 structure
Product name:tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
CAS No:2353003-06-0
MF:C12H14N2O5
MW:266.249963283539
CID:5614343
PubChem ID:165994145

tert-butyl N-(2-formyl-3-nitrophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-33019275
    • 2353003-06-0
    • tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
    • Inchi: 1S/C12H14N2O5/c1-12(2,3)19-11(16)13-9-5-4-6-10(14(17)18)8(9)7-15/h4-7H,1-3H3,(H,13,16)
    • InChI Key: CJTVTGQDXPNHBJ-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC=C(C=1C=O)[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 266.09027155g/mol
  • Monoisotopic Mass: 266.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 101Ų

tert-butyl N-(2-formyl-3-nitrophenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-33019275-1g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
1g
$528.0 2023-09-04
Enamine
EN300-33019275-0.1g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
0.1g
$464.0 2023-09-04
Enamine
EN300-33019275-0.5g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
0.5g
$507.0 2023-09-04
Enamine
EN300-33019275-5g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
5g
$1530.0 2023-09-04
Enamine
EN300-33019275-2.5g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
2.5g
$1034.0 2023-09-04
Enamine
EN300-33019275-10.0g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
10.0g
$2516.0 2023-07-06
Enamine
EN300-33019275-0.05g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
0.05g
$443.0 2023-09-04
Enamine
EN300-33019275-0.25g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
0.25g
$485.0 2023-09-04
Enamine
EN300-33019275-10g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
10g
$2269.0 2023-09-04
Enamine
EN300-33019275-5.0g
tert-butyl N-(2-formyl-3-nitrophenyl)carbamate
2353003-06-0
5.0g
$1695.0 2023-07-06

Additional information on tert-butyl N-(2-formyl-3-nitrophenyl)carbamate

Recent Advances in the Application of tert-Butyl N-(2-Formyl-3-Nitrophenyl)carbamate (CAS: 2353003-06-0) in Chemical Biology and Pharmaceutical Research

In recent years, the compound tert-butyl N-(2-formyl-3-nitrophenyl)carbamate (CAS: 2353003-06-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various bioactive compounds. The presence of both formyl and nitro groups on the aromatic ring, along with the tert-butyl carbamate protecting group, makes it a valuable building block for the development of novel therapeutic agents.

Recent studies have highlighted the role of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate in the synthesis of kinase inhibitors, particularly those targeting cancer-related pathways. Researchers have utilized this compound to develop potent and selective inhibitors of protein kinases, which play a critical role in cell signaling and proliferation. The ability to modify the formyl and nitro groups allows for the introduction of diverse pharmacophores, enhancing the drug-like properties of the resulting molecules.

One notable application of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a promising therapeutic modality that targets disease-causing proteins for degradation. The formyl group in tert-butyl N-(2-formyl-3-nitrophenyl)carbamate serves as a key functional handle for conjugation with E3 ligase ligands, enabling the construction of bifunctional molecules that can recruit the ubiquitin-proteasome system to degrade specific proteins. Recent preclinical studies have demonstrated the efficacy of PROTACs derived from this intermediate in degrading oncogenic proteins, offering a new avenue for cancer therapy.

In addition to its role in drug discovery, tert-butyl N-(2-formyl-3-nitrophenyl)carbamate has been employed in chemical biology studies to probe protein-ligand interactions. The nitro group can be reduced to an amine, allowing for further derivatization and the introduction of fluorescent or affinity tags. This property has been exploited in activity-based protein profiling (ABPP) to identify and characterize enzyme targets in complex biological systems. Such approaches have provided valuable insights into the mechanisms of action of various drugs and have facilitated the discovery of new therapeutic targets.

Recent advancements in synthetic methodologies have also improved the accessibility of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate. Novel catalytic systems and green chemistry approaches have been developed to enhance the efficiency and sustainability of its synthesis. These innovations have reduced the environmental impact of large-scale production and have made this compound more readily available for research and development purposes.

Looking ahead, the versatility of tert-butyl N-(2-formyl-3-nitrophenyl)carbamate is expected to drive further innovations in drug discovery and chemical biology. Ongoing research is exploring its potential in the development of covalent inhibitors, antibody-drug conjugates (ADCs), and other targeted therapies. As our understanding of its reactivity and applications continues to grow, this compound is poised to play an increasingly important role in the advancement of biomedical science.

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